

Technical Guide: Spectroscopic Characterization of Diethyl (2,2-dimethoxyethyl)phosphonate

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Compound of Interest

Compound Name: Diethyl (2,2-dimethoxyethyl)phosphonate

CAS No.: 17053-13-3

Cat. No.: B108274

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Executive Summary

Diethyl (2,2-dimethoxyethyl)phosphonate (CAS: 17053-13-3) is a critical organophosphorus intermediate, primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent precursor for introducing

-unsaturated aldehyde functionalities into complex molecules. Its structural duality—containing both a phosphonate ester and a dimethyl acetal—requires precise spectroscopic validation to ensure the integrity of both functional groups during synthesis and storage.

This guide provides a rigorous analysis of the Infrared (IR) and Mass Spectrometry (MS) data for this compound. It moves beyond simple peak listing to explain the causality of the spectral signals, offering a self-validating framework for researchers to confirm identity and purity.

Chemical Identity & Profile[1][2][3][4][5][6][7]

Property	Specification
Systematic Name	Diethyl (2,2-dimethoxyethyl)phosphonate
CAS Number	17053-13-3
Molecular Formula	
Molecular Weight	226.21 g/mol
Structure	
Key Functionalities	Phosphonate Ester (,), Dimethyl Acetal ()

Infrared Spectroscopy (IR) Analysis[3]

Spectral Signature Overview

The IR spectrum of **Diethyl (2,2-dimethoxyethyl)phosphonate** is dominated by the strong polarity of the phosphoryl group (

) and the ether linkages of the acetal. Successful synthesis is confirmed not just by the presence of these bands, but by the absence of carbonyl stretches (

at $\sim 1720\text{ cm}^{-1}$), which would indicate premature hydrolysis of the acetal to the aldehyde.

Diagnostic IR Bands

The following table details the critical vibrational modes required for identification.

Frequency (cm ⁻¹)	Intensity	Assignment	Mechanistic Insight
2980 – 2850	Medium	Aliphatic	Stretching vibrations of the ethyl () and methoxy () groups.
1240 – 1260	Strong		The phosphoryl bond is highly polarized, creating a large dipole moment change during vibration, resulting in the strongest band in the spectrum.
1160 – 1050	Strong		Asymmetric stretching of the dimethyl acetal ether linkages. This region often overlaps with vibrations.
1020 – 1050	Strong		Characteristic stretching of the ethoxy groups attached to phosphorus.
950 – 970	Medium		Symmetric stretching component of the phosphonate ester.

Experimental Considerations

- Sample Prep: Analyze as a neat liquid film (ATR or NaCl plates).
- Moisture Sensitivity: The

band can shift to lower wavenumbers ($1200\text{-}1230\text{ cm}^{-1}$) if hydrogen bonding occurs with trace water or solvent impurities. A sharp peak at $>1240\text{ cm}^{-1}$ indicates a dry, high-purity sample.

Mass Spectrometry (MS) Analysis[7]

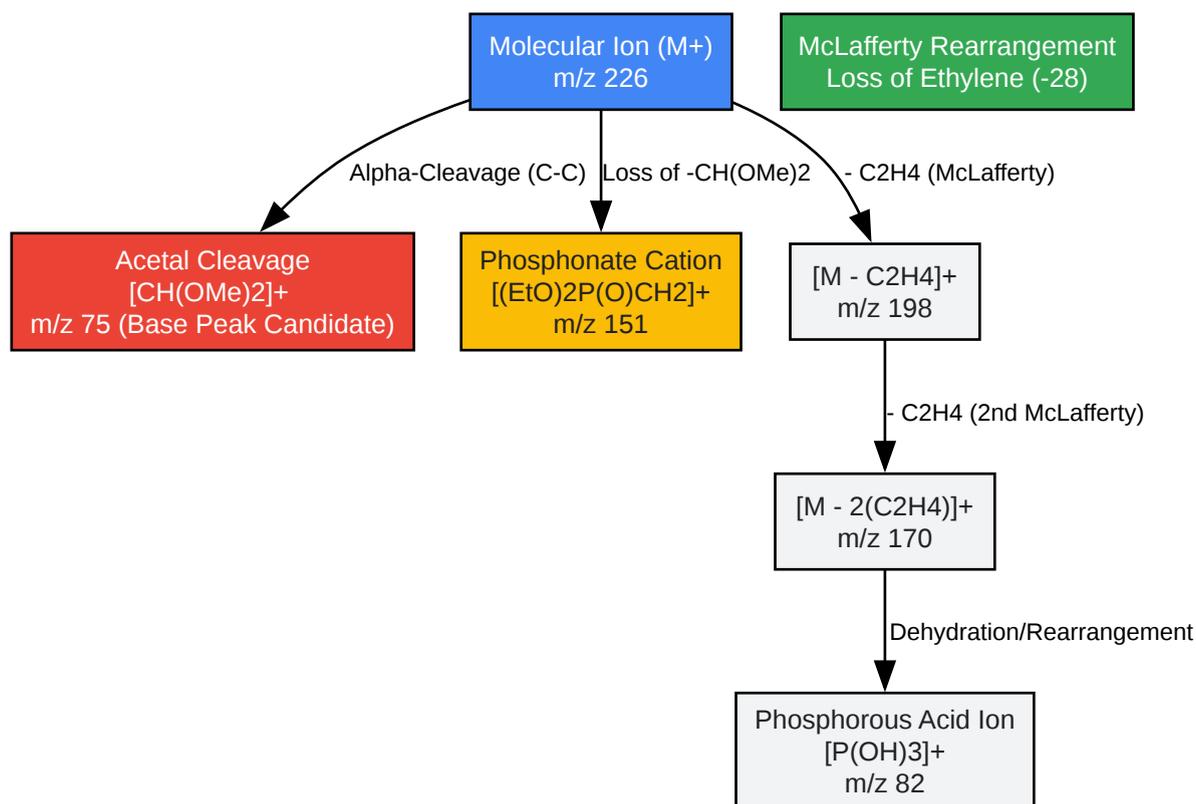
Ionization & Fragmentation Logic

In Electron Impact (EI, 70 eV) mass spectrometry, the molecular ion (

, m/z 226) is typically weak due to the lability of the acetal and phosphonate groups. The spectrum is characterized by alpha-cleavage adjacent to the ether oxygens and McLafferty rearrangements involving the ethyl ester groups.

Fragmentation Pathway Diagram

The following diagram maps the logical decay of the parent molecule into its stable diagnostic ions.



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Figure 1: Proposed fragmentation pathway for **Diethyl (2,2-dimethoxyethyl)phosphonate** under EI conditions.

Key Diagnostic Ions

m/z	Relative Abundance	Fragment Identity	Mechanistic Origin
226	< 5%		Molecular ion. Often barely visible due to rapid fragmentation.
195	10-20%		Loss of a methoxy radical from the acetal group.
151	20-40%		Cleavage of the C-C bond between the methylene and acetal carbon. Diagnostic for the phosphonate "head".
137	15-30%		Standard phosphonate fragment indicating intact diethyl ester groups.
75	100% (Base Peak)		The dimethoxycarbenium ion. This stable, resonance-stabilized cation is the hallmark of dimethyl acetals.
47	High		Secondary fragmentation of the m/z 75 ion.

Synthesis & Purity Context (Self-Validation)

To ensure the spectral data corresponds to the correct molecule, researchers must cross-reference with the synthesis method.

- Synthesis Route: Michaelis-Arbuzov reaction between Triethyl phosphite () and Bromoacetaldehyde dimethyl acetal.
 - Reaction:
- Impurity Markers (QC Check):
 - Triethyl Phosphate: A common byproduct from oxidation. Look for MS peak at m/z 182 and a shift in the IR stretch.
 - Starting Bromide: Look for isotopic clusters (Br79/Br81) in MS if unreacted starting material remains.
 - Aldehyde (Hydrolysis): If the acetal hydrolyzes, a sharp band appears at $\sim 1725\text{ cm}^{-1}$ in the IR, and the m/z 75 base peak in MS will diminish or disappear.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3248918: **Diethyl (2,2-dimethoxyethyl)phosphonate**. PubChem. Available at: [\[Link\]](#)
- Organic Syntheses. Preparation of Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (Analogous Acetal Phosphonate Synthesis). Org.[1][2][3] Synth. 1988, 66, 220. Available at: [\[Link\]](#)
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Sources

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. Triethylphosphite \[organic-chemistry.org\]](#)
- [4. Diethyl phosphite \[webbook.nist.gov\]](#)
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